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Cat. No.: B12390740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR)
for CTP Synthetase-IN-1, a potent, orally active inhibitor of cytidine 5'-triphosphate synthetase
(CTPS). CTP Synthetase-IN-1, also identified as compound 27 in its discovery publication, is a
pan-selective inhibitor of both human CTPS isoforms, CTPS1 and CTPS2, which are critical
enzymes in the de novo pyrimidine synthesis pathway.[1][2][3] This guide will detail the
guantitative SAR data, relevant experimental protocols, and the underlying biological pathways,
offering a comprehensive resource for professionals in drug discovery and development.

Introduction to CTP Synthetase as a Therapeutic
Target

Cytidine 5'-triphosphate (CTP) is an essential precursor for the synthesis of DNA, RNA, and
phospholipids.[4] The de novo synthesis of CTP is catalyzed by CTP synthetase, which
converts uridine 5'-triphosphate (UTP) to CTP using glutamine as a nitrogen source in an ATP-
dependent reaction. In humans, two isoforms, CTPS1 and CTPS2, perform this function.

While CTPS2 is broadly expressed, CTPS1 expression is typically low in resting cells but is
rapidly upregulated in activated lymphocytes to meet the high demand for nucleotides required
for proliferation.[4] This dependency makes CTPS1 a compelling therapeutic target for
diseases driven by aberrant lymphocyte proliferation, such as autoimmune disorders and
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certain cancers.[4][5] CTP Synthetase-IN-1 was developed as a potent inhibitor of this
pathway.[1][2][3]

Structure-Activity Relationship (SAR) of CTP
Synthetase-IN-1

The development of CTP Synthetase-IN-1 stemmed from a high-throughput screening
campaign that identified a weakly active initial hit. Subsequent chemical optimization led to the
discovery of a novel chemotype, 2-(alkylsulfonamido)thiazol-4-yl)acetamides, with significant
potency. CTP Synthetase-IN-1 emerged as the lead compound from this series, demonstrating
potent inhibition of CTPS1 and CTPS2 and favorable oral bioavailability.[1][3][6]

The following table summarizes the SAR data for key compounds in the optimization process,
leading to CTP Synthetase-IN-1 (Compound 27). The core scaffold consists of a central
thiazole ring linked to a sulfonamide group and an acetamide group. Modifications focused on
the sulfonamide alkyl group (R1) and the terminal phenyl ring of the acetamide (R2).

R1 Group R2 Group hCTPS1 IC50 Jurkat Cell
Compound ID . .

(Sulfonamide) (Acetamide) (M) IC50 (pM)
la Methyl 3-chlorophenyl 2.3 >200
1b Ethyl 3-chlorophenyl 0.18 >200
le Cyclopropyl 3-chlorophenyl 0.25 17

3-chlorophenyl
4 Cyclopropyl 0.57 6.9
(N-methylated)

5-(6-
27 (CTP (trifluoromethyl)p -
Cyclopropyl ] 0.032 Not specified
Synthetase-IN-1) yrazin-2-
yh)pyridin-2-yl

Data extracted from Novak et al., J Med Chem. 2022.[6]

Key SAR Insights:
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o Sulfonamide Group (R1): Exploration of the alkyl group on the sulfonamide revealed that
small, cyclic groups were favorable. The initial methyl group (Compound 1a) provided weak
activity. Switching to an ethyl group (Compound 1b) improved enzymatic inhibition by over
10-fold. The cyclopropyl group (Compound 1e) maintained high potency and was selected
for further optimization.

o Acetamide Amine: Methylation of the acetamide nitrogen (Compound 4) led to a slight
decrease in enzymatic potency but improved cellular activity, likely due to altered
physicochemical properties.

» Terminal Ring System (R2): The most significant gains in potency were achieved by
modifying the terminal phenyl ring. Replacing the simple 3-chlorophenyl group of the early
compounds with a more complex and polar 5-(6-(trifluoromethyl)pyrazin-2-yl)pyridin-2-yl
moiety resulted in CTP Synthetase-IN-1 (Compound 27), a highly potent inhibitor with an
IC50 of 32 nM against human CTPS1.[2]

Signaling and Metabolic Pathways

CTP synthetase plays a central role in nucleotide metabolism, which is tightly linked to cell
proliferation signaling. In lymphocytes, activation through the T-cell receptor (TCR) triggers a
cascade of downstream signaling that upregulates metabolic pathways, including de novo
pyrimidine synthesis, to support clonal expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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